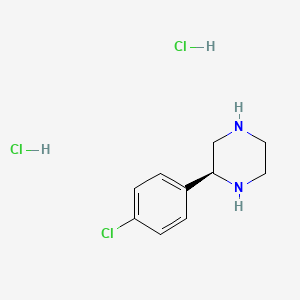

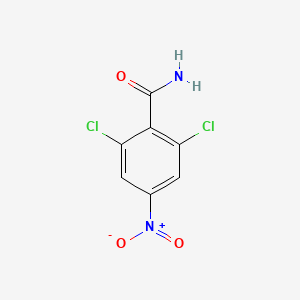

2,6-Dichloro-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dichloro-4-nitrobenzamide is a chemical compound used in the manufacture of other chemicals . It is typically used as a feed additive to control coccidiosis in poultry, and it also has anticoccidial properties against some bacteria . It is used for the treatment of humans as a salt orally or intravenously, and as an anticoccidial agent that is effective against Eimeria tenella and Eimeria acervulina . It is also used to treat bacterial infections such as typhoid fever, cholera, dysentery, and salmonellosis .

Synthesis Analysis

2,6-Dichloro-4-nitrobenzamide can be synthesized by the diazotization of an amino acid or nitrite with sodium nitrite and hydrolysing the resulting cyanohydrin with an inorganic acid or alkali metal . Another method involves treating 2,6-dichloro-4-nitroaniline with an alkali metal nitrite under diazotization conditions .Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-nitrobenzamide is represented by the chemical formula C7H4Cl2N2O3 . The molecular weight of the compound is 235.02 g/mol .Physical And Chemical Properties Analysis

The melting point of 2,6-Dichloro-4-nitrobenzamide is 191-194°C . The compound has a molecular weight of 235.02 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzamides

2,6-Dichloro-4-nitrobenzamide can be used in the synthesis of benzamide derivatives . The reaction is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .

Pharmaceutical Applications

Benzamides, which can be synthesized using 2,6-Dichloro-4-nitrobenzamide, are widely used in the pharmaceutical industry . They are found in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse .

Industrial Applications

Benzamides are also widely used in industries such as paper, plastic, and rubber . They are used as an intermediate product in the synthesis of therapeutic agents .

Antiplatelet Activity

Amide derivatives, which include benzamides, show antiplatelet activity . This makes them useful in medical treatments that require the prevention of blood clots.

Pesticide Detection

2,6-Dichloro-4-nitrobenzamide can be used in the detection of 2,6-dichloro-4-nitroaniline, a common pesticide . It shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline with high sensitivity and selectivity .

Quantitative Analysis

The compound can be used to quantitatively analyze the concentrations of 2,6-dichloro-4-nitroaniline in fruit extracts . This is particularly useful in ensuring the safety and quality of agricultural products.

Safety and Hazards

While specific safety and hazard information for 2,6-Dichloro-4-nitrobenzamide is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Wirkmechanismus

Mode of Action

It has been observed to show a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline, a common pesticide . This suggests that the compound may interact with its targets in a way that influences the emission properties of the system.

Result of Action

Its ability to respond to 2,6-dichloro-4-nitroaniline suggests that it may have potential applications in the detection or analysis of this pesticide .

Eigenschaften

IUPAC Name |

2,6-dichloro-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O3/c8-4-1-3(11(13)14)2-5(9)6(4)7(10)12/h1-2H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFAPLDTHADLBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)N)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2786876.png)

![N-(2-methylphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2786877.png)

![N-(4-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2786878.png)